molecular formula C18H17N5O B11665290 3-(4-ethylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-ethylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665290
M. Wt: 319.4 g/mol
InChI Key: LVTOHISYJMKJSI-UDWIEESQSA-N
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Description

This compound features a pyrazole core substituted at position 3 with a 4-ethylphenyl group and at position 5 with a carbohydrazide moiety linked to an (E)-4-pyridinylmethylidene group.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H17N5O/c1-2-13-3-5-15(6-4-13)16-11-17(22-21-16)18(24)23-20-12-14-7-9-19-10-8-14/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

LVTOHISYJMKJSI-UDWIEESQSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-pyridinecarboxaldehyde under reflux conditions to yield the final product. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives, including 3-(4-ethylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. A study highlighted the synthesis of pyrazole derivatives that exhibited significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against a range of pathogens. Pyrazole derivatives are known for their ability to disrupt microbial cell functions, making them suitable candidates for developing new antimicrobial agents. Studies have demonstrated that certain pyrazole derivatives possess potent antibacterial and antifungal activities, which could be leveraged in treating infections .

Anti-inflammatory Effects

Research has indicated that this compound may exhibit anti-inflammatory properties. Pyrazoles are known to inhibit the production of pro-inflammatory cytokines and enzymes, which play a critical role in inflammatory processes. This makes them potential candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazones with substituted pyrazoles. Characterization techniques such as NMR spectroscopy, infrared spectroscopy (IR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring or substituents can significantly influence their pharmacological properties. For instance, variations in the substituents on the phenyl and pyridine rings have been shown to enhance or diminish activity against specific biological targets .

Anticancer Study

In a study focusing on novel pyrazole derivatives, researchers synthesized a series of compounds based on this compound and evaluated their anticancer efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity .

Antimicrobial Evaluation

Another study assessed the antimicrobial activity of various pyrazole derivatives, including the compound , against Gram-positive and Gram-negative bacteria as well as fungi. The findings revealed that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential for further development as antimicrobial agents .

Data Summary Table

ApplicationActivity TypeReference
AnticancerCytotoxicity
AntimicrobialBacterial/Fungal Inhibition
Anti-inflammatoryCytokine Inhibition

This compound's versatility highlights its importance in drug discovery and development within pharmaceutical sciences.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Notable Features
Target: 3-(4-Ethylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide C₁₉H₁₈N₄O (inferred) R₁: 4-Ethylphenyl; R₂: 4-Pyridinylmethylidene ~326.38 (calculated) Pyridinyl group enhances polarity and basicity
3-(4-Methoxyphenyl)-N′-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide C₁₉H₁₇N₅O₄ R₁: 4-Methoxyphenyl; R₂: 3-Nitrophenylethylidene 379.38 Nitro group increases electron-withdrawing effects
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide C₂₂H₂₂N₄O₅ R₁: 4-Methoxyphenyl; R₂: 2,4,5-Trimethoxyphenyl 422.44 Trimethoxy substituents enhance lipophilicity
N′-{(E)-[4-(Dimethylamino)phenyl]methylene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide C₂₁H₂₂N₄O (inferred) R₁: 4-Methylphenyl; R₂: 4-(Dimethylamino)phenyl ~346.43 (calculated) Dimethylamino group improves solubility via electron donation
5-(4-Butoxyphenyl)-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-3-carbohydrazide C₂₅H₂₅N₅O₂ R₁: 4-Butoxyphenyl; R₂: 2-Methylindolyl 427.50 Indole moiety enables π-stacking interactions
(E)-N'-(2,4-Dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide C₁₉H₁₈N₄O₃ R₁: p-Tolyl; R₂: 2,4-Dihydroxybenzylidene 350.37 Dihydroxy groups enhance hydrogen bonding capacity

Key Observations:

  • Nitro () and dimethylamino () groups exhibit opposing electronic effects (withdrawing vs. donating), influencing reactivity and binding interactions.
  • Lipophilicity: Trimethoxy () and butoxyphenyl () substituents increase hydrophobicity, whereas dihydroxybenzylidene () reduces it. The target compound’s pyridinyl group may balance polarity and lipophilicity.
  • Hydrogen Bonding: Hydroxyl () and pyridinyl groups (target) support hydrogen bonding, critical for receptor interactions.

Biological Activity

3-(4-ethylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula: C16_{16}H18_{18}N4_{4}O
  • Molecular Weight: 298.35 g/mol

Biological Activity Overview

Research indicates that compounds related to pyrazoles exhibit a range of biological activities, including:

  • Antimicrobial Activity: Pyrazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Many pyrazole compounds act as COX inhibitors, reducing inflammation.
  • Antitumor Activity: Certain pyrazole derivatives have been studied for their ability to inhibit tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: This compound may inhibit enzymes involved in inflammatory pathways.
  • Interference with Cell Signaling: It is hypothesized that this compound can modulate signaling pathways that are crucial for cell proliferation and survival.
  • Interaction with DNA: Some studies suggest that pyrazole derivatives can bind to DNA, affecting replication and transcription processes.

Case Studies and Research Findings

StudyObjectiveFindings
Farahat et al. (2020) Synthesis and biological evaluation of pyrazole derivativesFound that certain derivatives exhibited significant antimicrobial and anti-inflammatory activities.
Matrix Scientific (2025) Chemical characterization of pyrazole compoundsIdentified structural features that correlate with enhanced biological activity, emphasizing the role of substituents on the phenyl ring.
PubChem Database Comprehensive chemical data analysisConfirmed the molecular structure and potential interactions with biological targets, supporting further pharmacological studies.

Pharmacological Implications

The diverse biological activities associated with this compound suggest potential applications in drug development, particularly in treating inflammatory diseases and certain cancers.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 3-(4-ethylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a multi-step process:

  • Pyrazole core formation : Condensation of hydrazine with β-diketones or β-ketoesters under acidic/basic conditions.
  • Substituent introduction : Reaction with 4-ethylphenyl and 4-pyridinylmethylidene groups via nucleophilic substitution or condensation.
  • Purification : Techniques like column chromatography or recrystallization are critical to isolate the compound from byproducts . Analytical methods such as TLC and NMR are used to monitor reaction progress and confirm intermediate structures .

Q. How is the structural integrity of this compound validated experimentally?

  • Spectroscopic techniques : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy confirm functional groups and stereochemistry.
  • Mass spectrometry : Determines molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing and stereoelectronic interactions (e.g., using SHELXL for refinement) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound?

  • Target selection : Prioritize enzymes or receptors (e.g., kinases, inflammatory mediators) based on structural motifs like the pyrazole ring and hydrazone linkage.
  • Docking software : Tools like AutoDock Vina or Schrödinger Suite assess binding affinity and interaction modes (e.g., π-π stacking with aromatic residues).
  • Validation : Compare computational results with experimental bioassays (e.g., IC50_{50} values from enzyme inhibition studies) .

Q. What experimental strategies address contradictions in reported bioactivity data across studies?

  • Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables.
  • Structure-activity relationship (SAR) analysis : Modify substituents (e.g., ethylphenyl vs. methoxyphenyl) to evaluate their impact on activity.
  • Meta-analysis : Aggregate data from multiple sources to identify trends or outliers, leveraging statistical tools like ANOVA .

Q. How does the compound’s stereoelectronic profile influence its reactivity in catalytic or biological systems?

  • Electron-withdrawing/donating groups : The pyridinylmethylidene group enhances electrophilicity, affecting nucleophilic attack sites.
  • Conformational analysis : DFT calculations (e.g., Gaussian 09) model charge distribution and frontier molecular orbitals to predict reaction pathways.
  • Kinetic studies : Monitor reaction intermediates via stopped-flow spectroscopy or HPLC to validate computational predictions .

Methodological Considerations

Q. What are the best practices for characterizing hydrazone tautomerism in this compound?

  • Dynamic NMR : Detect tautomeric equilibria by varying temperature or solvent polarity.
  • X-ray crystallography : Resolve tautomeric forms in the solid state.
  • Theoretical calculations : Compare relative stability of tautomers using Gibbs free energy calculations (e.g., B3LYP/6-31G*) .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

  • High-resolution data : Use synchrotron radiation to improve data quality.
  • Refinement protocols : Apply SHELXL’s TWIN and HKLF5 commands for twinned crystals or disordered structures.
  • Validation tools : Check geometry with PLATON or CCDC’s Mercury to ensure compliance with expected bond lengths/angles .

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